molecular formula C20H23N3O4 B246873 1-(3,4-dimethoxyphenyl)-2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}ethanone

1-(3,4-dimethoxyphenyl)-2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}ethanone

Numéro de catalogue B246873
Poids moléculaire: 369.4 g/mol
Clé InChI: DIALPZKUYOUMBF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3,4-dimethoxyphenyl)-2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}ethanone, also known as DMPEA-BZI, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.

Mécanisme D'action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}ethanone involves the modulation of various neurotransmitters and receptors in the brain. 1-(3,4-dimethoxyphenyl)-2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}ethanone has been found to enhance the release of dopamine and serotonin by inhibiting their reuptake, which leads to an increase in their concentration in the synaptic cleft. 1-(3,4-dimethoxyphenyl)-2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}ethanone also acts as a partial agonist at the 5-HT2A receptor, which is a serotonin receptor that plays a crucial role in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
1-(3,4-dimethoxyphenyl)-2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}ethanone has been found to have various biochemical and physiological effects. In animal studies, 1-(3,4-dimethoxyphenyl)-2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}ethanone has been found to increase locomotor activity and induce hyperactivity. 1-(3,4-dimethoxyphenyl)-2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}ethanone has also been found to enhance learning and memory, as well as improve cognitive function. In addition, 1-(3,4-dimethoxyphenyl)-2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}ethanone has been found to have anxiolytic and antidepressant effects.

Avantages Et Limitations Des Expériences En Laboratoire

1-(3,4-dimethoxyphenyl)-2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}ethanone has several advantages for lab experiments. It is relatively easy to synthesize, and its effects are well-characterized. 1-(3,4-dimethoxyphenyl)-2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}ethanone is also highly selective for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, 1-(3,4-dimethoxyphenyl)-2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}ethanone has some limitations for lab experiments. It has a relatively short half-life, which makes it difficult to maintain a stable concentration in vivo. 1-(3,4-dimethoxyphenyl)-2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}ethanone also has poor solubility in water, which makes it difficult to administer in aqueous solutions.

Orientations Futures

There are several future directions for the study of 1-(3,4-dimethoxyphenyl)-2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}ethanone. One possible direction is to investigate its potential applications in the treatment of neuropsychiatric disorders, such as depression, anxiety, and schizophrenia. Another direction is to study its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Finally, further optimization of the synthesis method and development of more stable analogs of 1-(3,4-dimethoxyphenyl)-2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}ethanone could lead to the development of new drugs with improved efficacy and safety profiles.

Méthodes De Synthèse

The synthesis of 1-(3,4-dimethoxyphenyl)-2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}ethanone involves the reaction of 3,4-dimethoxybenzaldehyde with 2-(2-aminoethoxy)ethanol to form 1-(3,4-dimethoxyphenyl)-2-(2-hydroxyethylamino)ethanol. This intermediate product is then reacted with 2-bromo-1-(1H-benzimidazol-2-yl)ethanone to form 1-(3,4-dimethoxyphenyl)-2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}ethanone. The synthesis method has been successfully optimized, and the yield of 1-(3,4-dimethoxyphenyl)-2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}ethanone has been improved.

Applications De Recherche Scientifique

1-(3,4-dimethoxyphenyl)-2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}ethanone has been studied for its potential applications in various fields of scientific research. In the field of neuroscience, 1-(3,4-dimethoxyphenyl)-2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}ethanone has been found to enhance the release of dopamine and serotonin, which are neurotransmitters that play a crucial role in the regulation of mood, emotion, and behavior. 1-(3,4-dimethoxyphenyl)-2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}ethanone has also been studied for its potential applications in cancer research, as it has been found to inhibit the growth of cancer cells.

Propriétés

Formule moléculaire

C20H23N3O4

Poids moléculaire

369.4 g/mol

Nom IUPAC

1-(3,4-dimethoxyphenyl)-2-[2-(2-methoxyethylamino)benzimidazol-1-yl]ethanone

InChI

InChI=1S/C20H23N3O4/c1-25-11-10-21-20-22-15-6-4-5-7-16(15)23(20)13-17(24)14-8-9-18(26-2)19(12-14)27-3/h4-9,12H,10-11,13H2,1-3H3,(H,21,22)

Clé InChI

DIALPZKUYOUMBF-UHFFFAOYSA-N

SMILES

COCCNC1=NC2=CC=CC=C2N1CC(=O)C3=CC(=C(C=C3)OC)OC

SMILES canonique

COCCNC1=NC2=CC=CC=C2N1CC(=O)C3=CC(=C(C=C3)OC)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.